5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid
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Overview
Description
5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid is an organic compound characterized by the presence of a benzo[d][1,3]dioxole ring and a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the condensation of piperonal (3,4-methylenedioxybenzaldehyde) with appropriate reagents to form the benzo[d][1,3]dioxole ring, followed by further functionalization to introduce the methoxybenzoic acid group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and recyclable catalysts to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies have shown that it can induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxole-5-carboxylic acid
- 3,4-(Methylenedioxy)phenylacetic acid
- 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
Uniqueness
Compared to these similar compounds, 5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of the benzo[d][1,3]dioxole ring and methoxybenzoic acid moiety allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-18-12-5-10(4-11(6-12)15(16)17)9-2-3-13-14(7-9)20-8-19-13/h2-7H,8H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGWGVSVGAEBCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689935 |
Source
|
Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-47-7 |
Source
|
Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00689935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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